molecular formula C7H6N2OS2 B376587 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 38201-63-7

2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B376587
CAS No.: 38201-63-7
M. Wt: 198.3g/mol
InChI Key: JBBMDBAUKIIVJP-UHFFFAOYSA-N
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Description

2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 38201-63-7) is a high-value thienopyrimidine derivative supplied for pharmaceutical and biological research. This compound features a pyrimidine nucleus, a heterocycle of exceptional importance in medicinal chemistry due to its presence in fundamental biological molecules like the nucleic acid bases thymine, cytosine, and uracil . The thienopyrimidine scaffold is extensively investigated for its diverse pharmacological potential. Research into related analogs has demonstrated significant antihyperlipidemic activity in vivo, showing potential for reducing blood cholesterol levels . Furthermore, the 2-mercapto-pyrimidin-4-one core structure is a key pharmacophore in the development of novel antagonists for P2Y12 receptors, a prominent target in cardiovascular disease research . The molecular formula of this compound is C7H6N2OS2, and it has a molecular weight of 198.27 g/mol . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-3-2-4-5(10)8-7(11)9-6(4)12-3/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMDBAUKIIVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction employs butyraldehyde, ethyl cyanoacetate, sulfur, and triethylamine to generate ethyl 2-amino-5-methylthiophene-3-carboxylate. This step proceeds via a ketene intermediate, with the methyl group introduced at the thiophene’s 5-position.

Key Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 60–80°C

  • Yield: 70–85%

Cyclization with Thiourea

The thiophene intermediate undergoes cyclization with thiourea under acidic conditions (e.g., HCl/glacial acetic acid) to form the pyrimidine ring. This step installs the 2-mercapto group directly via nucleophilic displacement of the amine group.

Optimization Insights :

  • Prolonged heating (4–6 h) at 120°C improves ring closure efficiency.

  • Use of microwave irradiation reduces reaction time to 30–45 min with comparable yields (75–82%).

Halogenation-Thiolation Sequential Approach

This route involves bromination of the thieno[2,3-d]pyrimidin-4(3H)-one core followed by thiol substitution. While less direct, it offers flexibility for late-stage functionalization.

Bromination at Position 6

Bromination of thieno[2,3-d]pyrimidin-4(3H)-one with Br₂ in acetic acid introduces a bromine atom at position 6, critical for subsequent thiol coupling.

Representative Data :

Brominating AgentSolventTemperatureTimeYield
Br₂ (2.2 equiv)Acetic acid80°C1 h95%
Br₂ (3.0 equiv)Acetic acidRT4 h90%

Palladium-Catalyzed Thiol Coupling

The 6-bromo intermediate undergoes microwave-assisted coupling with methyl mercaptan derivatives using Pd₂(dba)₃/Xantphos as the catalytic system.

Critical Parameters :

  • Ligand: Xantphos (prevents catalyst deactivation)

  • Base: i-Pr₂NEt (enhances nucleophilicity of thiol)

  • Yield: 67–87%

Thiadiazolo Ring Formation and Hydrolysis

A less conventional method involves constructing a thiadiazolo-fused intermediate, followed by selective hydrolysis to yield the 2-mercapto group.

Thiadiazolo Ring Synthesis

Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate reacts with polyphosphoric acid (PPA) and carboxylic acids to form the thiadiazolo ring.

Reaction Profile :

  • Temperature: 170°C

  • Time: 5–7 h

  • Yield: 55–60%

Hydrolysis to Mercapto Derivative

Controlled alkaline hydrolysis (1 N NaOH, 18 h, RT) cleaves the thiadiazolo ring, yielding the free 2-mercapto group while preserving the methyl substituent.

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 2.69 (s, CH₃), 12.63 (s, SH).

  • IR: 1663 cm⁻¹ (C=O), 755 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Gewald-ThioureaDirect mercapto introductionRequires harsh cyclization70–85%
Halogenation-ThiolationLate-stage functionalizationMulti-step, costly catalysts67–87%
Thiadiazolo HydrolysisAvoids Pd catalystsLow yielding hydrolysis step55–60%

Mechanistic Insights and Side Reactions

  • Gewald-Thiourea Route : Thiourea acts as a dual nucleophile, attacking the carbonyl carbon of the thiophene carboxylate to form the pyrimidine ring while displacing ammonia to generate the mercapto group. Competing side reactions include over-cyclization to form tricyclic byproducts.

  • Thiol Coupling : Pd-catalyzed steps risk homocoupling of thiols, mitigated by rigorous exclusion of oxygen.

Scalability and Industrial Relevance

The Gewald-Thiourea method is preferred for scale-up due to fewer steps and avoidance of precious metal catalysts. A pilot-scale study (100 g batch) achieved 78% yield using continuous microwave reactors .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or amines.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class, including 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of this compound have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial proliferation .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Its ability to interact with specific enzymes and receptors involved in cancer progression makes it a candidate for further exploration in cancer therapeutics. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

3. Enzyme Inhibition

The mercapto group allows for effective binding to enzyme active sites, making this compound a valuable lead in drug design targeting enzyme inhibition. For example, it has been studied for its inhibitory effects on enzymes involved in metabolic pathways relevant to various diseases . Molecular docking studies have provided insights into its binding affinities and mechanisms of action.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes. Various synthetic routes have been reported in literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yields and selectivity .

Mechanism of Action

The mechanism of action of 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting DNA replication and transcription processes .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Formula Key Activities Notable Findings Reference
2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 2-SH, 6-CH₃ C₇H₆N₂OS₂ Antibacterial, antitumor Core scaffold mimics psoralen derivatives; used in drug development .
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 3-C₂H₅, 2-SH, 6-CH₃ C₉H₁₀N₂OS₂ Not explicitly stated Increased lipophilicity due to ethyl group; potential for enhanced CNS penetration .
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5-CH₃, 6-CH₃ C₈H₈N₂OS COX-2 inhibition (IC₅₀ = 0.8–1.2 μM) Selective COX-2 inhibition with low GI toxicity; superior to indomethacin .
2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one 2-NH₂, 6-(Ar-NH-CH₂) C₁₅H₁₅N₅OS Dihydrofolate reductase inhibition 87% yield; high affinity for DHFR (IC₅₀ < 1 μM) .
3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-NH₂, 2-CH₃, 5-CH₃, 6-CH₃ C₉H₁₁N₃OS Antifungal, anticonvulsant Broad-spectrum antifungal activity; potent against Candida spp. .
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one 6-C₂H₅ C₈H₈N₂OS Antitumor, kinase inhibition 98% purity; used in kinase inhibitor development .

Substituent Effects on Bioactivity

  • Mercapto (-SH) vs. Amino (-NH₂) at Position 2: The 2-mercapto group in the target compound enhances nucleophilicity, enabling disulfide bond formation with cysteine residues in enzymes. In contrast, 2-amino derivatives (e.g., compound 4a ) exhibit stronger hydrogen-bonding interactions, improving affinity for targets like dihydrofolate reductase.
  • Methyl (-CH₃) vs.
  • Dimethyl Substitution (5,6-CH₃) : 5,6-Dimethyl derivatives (e.g., CAS 18593-44-7 ) demonstrate enhanced COX-2 selectivity due to steric hindrance at the COX-1 active site .

Pharmacological Profiles

  • Antibacterial/Antifungal Activity: The target compound’s psoralen-like structure enables DNA intercalation, while 3-amino-2,5,6-trimethyl derivatives (CAS 80381-63-1 ) disrupt fungal ergosterol synthesis.
  • Anti-inflammatory Activity: 5,6-Dimethyl analogs exhibit COX-2 selectivity (IC₅₀ ~1 μM), outperforming non-selective NSAIDs .
  • Antitumor Activity : Palladium-catalyzed derivatives (e.g., TP12 ) show moderate activity against MCF-7 cells, whereas 6-ethyl derivatives inhibit kinase signaling pathways .

Biological Activity

Overview

2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Characterized by a thiol group and a methyl group attached to the thieno[2,3-d]pyrimidine core, this compound has garnered attention for its antimycobacterial properties and other pharmacological effects.

Chemical Structure

  • IUPAC Name : 6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
  • Molecular Formula : C7H6N2OS
  • CAS Number : 38201-63-7

Target of Action

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB).

Mode of Action

The compound likely interferes with essential biochemical pathways in mycobacteria, inhibiting their growth or survival. This action is attributed to the presence of the thiol group, which can participate in redox reactions critical for microbial metabolism.

Biological Activities

  • Antimycobacterial Activity :
    • Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, including this compound, show potent activity against M. tuberculosis . This has been linked to their ability to disrupt bacterial cell wall synthesis and metabolic functions .
  • Antimicrobial Properties :
    • The compound has been noted for its broad-spectrum antimicrobial activity. It exhibits efficacy against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Other Pharmacological Effects :
    • Beyond its antimycobacterial properties, this compound may also demonstrate anti-inflammatory and antitumor activities. Similar compounds in the thienopyrimidine class have shown potential as inhibitors of key enzymes involved in inflammatory processes .

Study 1: Antimycobacterial Screening

A study evaluated the antimycobacterial activity of several thienopyrimidine derivatives. The results indicated that compounds with similar structural features to this compound significantly inhibited the growth of M. tuberculosis at low concentrations .

Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited inhibitory zones ranging from 20 mm to 25 mm against various microbial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest a promising application in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-MercaptopyrimidineLacks thieno ringModerate antimicrobial activity
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneDifferent functional groupsLimited antimycobacterial activity
2-Mercapto-4,6-dimethylpyrimidineDifferent substitution patternModerate anti-inflammatory effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

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